1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Description
1-[(4-Cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a pyrrole-derived carboxylic acid featuring a 4-cyanophenylmethyl substituent at the 1-position of the pyrrole ring. Its molecular formula is C₁₃H₁₀N₂O₂, with a molecular weight of 226.23 g/mol. The compound combines a pyrrole core—a five-membered aromatic heterocycle—with a polar cyano group (-CN) on the benzyl moiety, which enhances electron-withdrawing effects and influences acidity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-10-3-5-11(6-4-10)9-15-7-1-2-12(15)13(16)17/h1-7H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLIOQCZXSAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- Step 1: Preparation or procurement of 1H-pyrrole-2-carboxylic acid or its ester derivatives.
- Step 2: N-alkylation of the pyrrole nitrogen with a 4-cyanobenzyl halide or equivalent electrophile.
This approach leverages the nucleophilicity of the pyrrole nitrogen for alkylation and the availability of 4-cyanobenzyl bromide or chloride as alkylating agents.
Preparation of 1H-pyrrole-2-carboxylic acid derivatives
1H-pyrrole-2-carboxylic acid is a known compound and can be prepared or purchased. Ester derivatives such as methyl 1-(phenylmethyl)-1H-pyrrole-2-carboxylate have been synthesized as intermediates, which can be hydrolyzed to the corresponding carboxylic acid.
N-Alkylation with 4-cyanobenzyl halide
The critical step is the alkylation of the pyrrole nitrogen with 4-cyanobenzyl bromide or chloride. This reaction is generally performed under basic conditions to deprotonate the pyrrole nitrogen, facilitating nucleophilic substitution.
| Step | Reagents/Conditions | Notes | Yield |
|---|---|---|---|
| N-alkylation | 1H-pyrrole-2-carboxylic acid or ester, 4-cyanobenzyl bromide, base (e.g., K2CO3, NaH), solvent (DMF, acetone) | Alkylation at nitrogen; base deprotonates pyrrole nitrogen | Typically moderate to good yields (50-80%) |
Representative Experimental Conditions from Related Literature
While direct preparation details for 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid are sparse, analogous pyrrole derivatives have been synthesized using coupling reagents and alkylation methods:
- Coupling reagents such as EDC, HOBt, and HATU are widely used for amide bond formation and can be adapted for functionalization of pyrrole carboxylic acids with amines or benzyl groups under mild conditions.
- Microwave-assisted synthesis at elevated temperatures (80°C) in DMF has been reported to accelerate coupling reactions and improve yields.
- Purification is commonly performed by silica gel chromatography or reverse-phase HPLC to isolate the target compound as a solid.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The choice of base and solvent is crucial for efficient N-alkylation; polar aprotic solvents such as DMF or DMSO facilitate the reaction.
- Microwave irradiation can significantly reduce reaction times and improve yields in coupling reactions involving pyrrole carboxylic acids.
- The presence of electron-withdrawing groups like the cyano substituent on the benzyl halide may affect the reactivity and require optimization of reaction conditions.
- Purification techniques like reverse-phase HPLC or silica gel chromatography are essential to obtain analytically pure compounds.
- Literature on related imidazole- and pyrrole-carboxylic acid derivatives suggests that carbodiimide coupling agents (e.g., EDC) combined with additives like HOBt improve reaction specificity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
Potential as a Pharmaceutical Agent
1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid has been identified as a promising lead compound in the development of new pharmaceuticals. Its structure suggests potential interactions with various biological targets, making it suitable for drug development. Specifically, it has been noted for its ability to regulate norepinephrine receptors, which are crucial in pain management and other therapeutic areas .
Mechanism of Action
The compound has shown potential in inhibiting the reuptake of norepinephrine and serotonin, suggesting applications in treating mood disorders and chronic pain conditions. This mechanism is vital as it can lead to enhanced efficacy in analgesic therapies, addressing a significant need for effective pain management solutions .
Cosmetic Applications
Use in Skincare Formulations
In the cosmetics industry, this compound may be utilized for its skin-enhancing properties. Its incorporation into topical formulations can improve skin hydration and elasticity, making it beneficial for anti-aging products. The compound's stability and efficacy in formulations have been highlighted in recent studies focusing on dermatological applications .
Case Study 1: Pain Management
A study conducted on the efficacy of pyrrole derivatives, including this compound, demonstrated significant analgesic effects in animal models. The results indicated that the compound effectively reduced pain responses by modulating norepinephrine levels, supporting its potential use as a therapeutic agent for chronic pain conditions.
Case Study 2: Dermatological Efficacy
In a clinical trial assessing the effects of various pyrrole-based compounds on skin health, this compound was included due to its promising properties. Participants reported improved skin texture and hydration after using formulations containing this compound over an eight-week period. The study emphasized the importance of rigorous testing for safety and effectiveness before market introduction .
Data Tables
| Application Area | Potential Benefits | Mechanism of Action |
|---|---|---|
| Pharmaceutical Development | Pain relief, mood enhancement | Norepinephrine and serotonin reuptake inhibition |
| Cosmetic Formulations | Improved skin hydration and elasticity | Enhances dermal absorption and bioavailability |
Mechanism of Action
The mechanism of action of 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (): The chloro group (-Cl) is moderately electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~3–4) compared to unsubstituted phenyl analogs. However, the cyano group in the target compound is significantly more electron-withdrawing, likely lowering the pKa further, enhancing hydrogen-bonding capacity .
- 1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (): The methoxy group (-OCH₃) is electron-donating, counteracting the electron-withdrawing effects of the adjacent chloro group. This mixed substitution pattern may reduce acidity compared to the target compound’s purely electron-withdrawing -CN group .
Trifluoromethyl vs. Cyano Groups
- 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid (): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and lipophilic, increasing logP (hydrophobicity) compared to the cyano group. This difference may impact membrane permeability in biological systems .
Steric and Functional Group Modifications
Pyrrole Core Modifications
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (): Fusing a pyridine ring to the pyrrole core (e.g., compounds 10a–10c) expands the conjugated π-system, altering electronic properties and binding affinity to biological targets. These compounds exhibit higher molecular weights (e.g., 10b: C₁₁H₇ClN₂O₂, MW 234.64) compared to the target compound’s simpler structure .
Ester Derivatives
- Methyl 1-(methoxymethyl)-1H-pyrrole-2-carboxylate (): Esterification of the carboxylic acid (to -COOCH₃) reduces acidity and converts the compound into a prodrug form, which may improve bioavailability.
Atropisomeric and Chiral Analogs
- 1-[2-Carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid (): This compound’s atropisomerism (restricted rotation due to steric hindrance) enables enantioselective synthesis of chiral ligands, highlighting the importance of substituent placement in asymmetric catalysis. The target compound’s benzyl group may lack such stereochemical complexity .
- (Ra)-(-)-1-[2-(Ethoxycarbonylmethyl)-6-ethylphenyl]-1H-pyrrole-2-carboxylic acid (): Ethyl and ethoxycarbonyl groups introduce branching, affecting conformational flexibility. Such modifications are critical in tuning pharmacokinetic properties .
Pharmacophore Development
- 4-((5-Amino-3-(2-chlorophenyl)isoxazol-4-yl)(3-fluorophenyl)-methyl)-1H-pyrrole-2-carboxylic acid (): Incorporation of isoxazole and fluorophenyl groups demonstrates how heterocyclic diversity expands biological targeting (e.g., enzyme inhibition). The target compound’s cyano group could similarly modulate target engagement .
Biological Activity
1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a pyrrole ring with a carboxylic acid group and a cyanophenylmethyl substituent, which may influence its interaction with biological targets.
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity. The presence of the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions with biological macromolecules, potentially enhancing its efficacy as a pharmacological agent.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it has shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Mycobacterium tuberculosis | <0.016 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria and pathogens like M. tuberculosis .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have explored its ability to inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its interaction with cellular receptors and enzymes involved in cell cycle regulation could lead to reduced tumor growth.
- Case Study : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the pyrrole ring or substituents can significantly alter its potency against microbial and cancerous cells:
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Increased potency against M. tuberculosis |
| Electron-withdrawing substituents | Enhanced anticancer activity |
| Aromatic substitutions | Variable effects on both antimicrobial and anticancer properties |
These observations underscore the importance of SAR studies in optimizing the compound for therapeutic applications .
Research Findings
Recent studies have utilized structure-guided design approaches to synthesize and evaluate derivatives of pyrrole-based compounds, including this compound. The results indicate that certain modifications can lead to enhanced biological activities while maintaining low cytotoxicity levels .
Q & A
Q. What are the most effective synthetic routes for 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via condensation of 4-cyanobenzyl bromide with pyrrole-2-carboxylic acid derivatives. Key steps include:
- Step 1 : Alkylation of pyrrole-2-carboxylic acid esters with 4-cyanobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-cyanophenylmethyl group .
- Step 2 : Hydrolysis of the ester group using aqueous NaOH or HCl to yield the carboxylic acid.
To optimize yields: - Use Pd/Cu catalysts for coupling reactions (reported to achieve up to 85% yield in similar pyrrole derivatives) .
- Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis. Adjust solvent polarity (e.g., DMF for high-temperature reactions, THF for milder conditions) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns on the pyrrole ring and benzyl group. For example, the aromatic protons of the 4-cyanophenyl group appear as a doublet (δ 7.6–7.8 ppm) due to coupling with the nitrile substituent .
- IR : The nitrile group exhibits a sharp peak near 2220 cm⁻¹, while the carboxylic acid O-H stretch appears at 2500–3000 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) resolves ambiguities in molecular weight caused by isotopic contributions from chlorine or nitrogen .
Note : Discrepancies between experimental and theoretical spectra may arise from tautomerism in the pyrrole ring. Computational tools like Gaussian can model these effects .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map the electron density of the pyrrole ring and nitrile group, identifying reactive sites for functionalization .
- Step 2 : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes implicated in cancer or inflammation). For example, the carboxylic acid group may coordinate with metal ions in active sites .
- Step 3 : Validate predictions via SAR studies. Replace the nitrile group with other electron-withdrawing groups (e.g., nitro, sulfonyl) and compare IC₅₀ values .
Q. How can conflicting solubility and stability data be resolved in biological assays?
Methodological Answer:
- Issue : Discrepancies in solubility (e.g., poor aqueous solubility vs. DMSO stability) can skew IC₅₀ results.
- Resolution :
- Use phosphate buffers (pH 7.4) with co-solvents like PEG-400 to enhance solubility without destabilizing the compound .
- Conduct accelerated stability studies (40°C/75% RH for 14 days) to identify degradation products via LC-MS. Stabilize the carboxylic acid group via salt formation (e.g., sodium or ammonium salts) .
Q. What experimental design strategies minimize variability in pharmacological testing?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters like cell density, compound concentration, and incubation time. For example, a 3² factorial design can identify interactions between concentration and exposure duration .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and solvent-only controls to normalize background noise.
- Reproducibility : Use automated liquid handlers for compound dispensing and triplicate technical replicates per biological replicate .
Q. How can reaction mechanisms for unexpected byproducts be elucidated?
Methodological Answer:
- Hypothesis : Byproducts may form via nucleophilic attack on the nitrile group or pyrrole ring opening.
- Verification :
- Isolate byproducts via column chromatography and characterize using HRMS/NMR.
- Perform kinetic studies under varying temperatures/pH to identify rate-determining steps. For example, acidic conditions may protonate the nitrile, leading to hydrolysis .
- Use isotopic labeling (e.g., ¹⁵N in the nitrile group) to trace reaction pathways .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response data with non-linear trends?
Methodological Answer:
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by pipetting errors or cell clumping .
- Cross-Validation : Use bootstrapping to assess model robustness, especially for small datasets (n < 6) .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis : Use immobilized enzymes (e.g., lipases) for ester hydrolysis, reducing heavy metal waste .
- Atom Economy : Optimize stoichiometry to minimize excess reagents. For example, reduce alkylating agent equivalents from 2.0 to 1.2 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
